
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as DFTCA, is a novel synthetic compound with promising potential in biomedical research and drug development. It is a carboxylic acid derivative of a pyrazole, a heterocyclic compound containing a five-membered ring of three carbon atoms and two nitrogen atoms. This compound was first synthesized and reported in a 2016 paper by researchers from the University of Tsukuba in Japan. Since then, its unique properties have been explored in various research fields, such as its synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-(Difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis methodologies and structural properties. Li-fen (2013) reported the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a closely related compound, with high purity, showcasing the compound's potential in fine chemical synthesis (L. Li-fen, 2013). Furthermore, Viveka et al. (2016) conducted combined experimental and theoretical studies on a pyrazole-4-carboxylic acid derivative, highlighting its spectral and structural characteristics through techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction (S. Viveka et al., 2016).
Antifungal Activity
The antifungal properties of derivatives of 5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have been explored, with studies indicating moderate to excellent activities against phytopathogenic fungi. Shijie Du and colleagues synthesized a series of novel amides of this compound and found that some exhibited higher antifungal activity than the commercial fungicide boscalid. Their research included the development of a three-dimensional quantitative structure-activity relationship model, furthering the understanding of the compound's antifungal mechanisms (Shijie Du et al., 2015).
Fluorescence and Chemical Reactivity
Yan‐Chao Wu and colleagues synthesized ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and explored its reactivity, leading to the synthesis of novel fluorescent molecules and potential herbicides. This research demonstrates the versatility of pyrazole-4-carboxylate derivatives in creating compounds with diverse biological and chemical properties (Yan‐Chao Wu et al., 2006).
Coordination Polymers and Materials Science
In the realm of materials science, M. Cheng and colleagues synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the structural diversity and potential applications of these compounds in designing new materials with specific properties (M. Cheng et al., 2017).
Propiedades
IUPAC Name |
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2/c1-14-3(5(8)9)2(6(15)16)4(13-14)7(10,11)12/h5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJGDSOAEGXMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



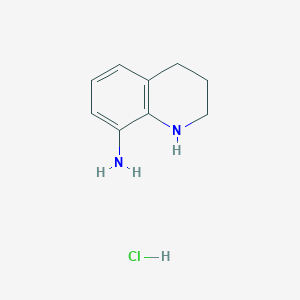
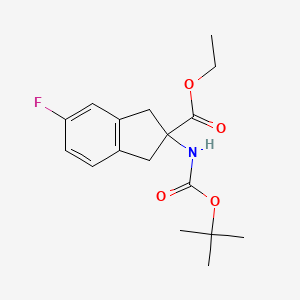
![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)

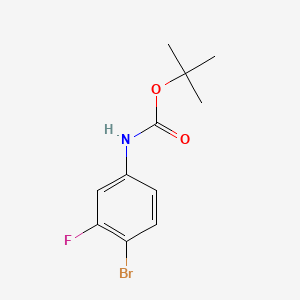


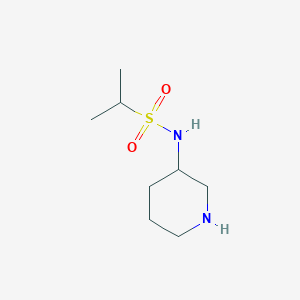
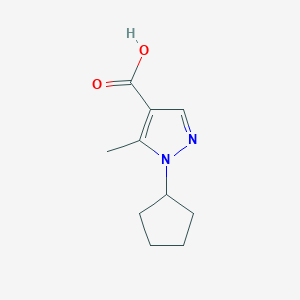

![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)